3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine
Description
The compound 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine belongs to the quinolinoacridine family, a class of fused heterocyclic systems known for their rigid π-conjugated frameworks. These structures are pivotal in optoelectronic applications due to their tunable electronic properties and thermally activated delayed fluorescence (TADF) capabilities . Bromination at the 3,7,11 positions likely enhances electron-withdrawing effects, while tetramethyl groups at 5,5,9,9 positions may improve solubility and steric stability .
Properties
Molecular Formula |
C24H20Br3N |
|---|---|
Molecular Weight |
562.1 g/mol |
IUPAC Name |
5,11,17-tribromo-8,8,14,14-tetramethyl-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C24H20Br3N/c1-23(2)16-9-13(25)5-7-20(16)28-21-8-6-14(26)10-17(21)24(3,4)19-12-15(27)11-18(23)22(19)28/h5-12H,1-4H3 |
InChI Key |
VNSDQHDFILVCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC(=CC3=C2N(C4=C1C=C(C=C4)Br)C5=C(C3(C)C)C=C(C=C5)Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and brominating agents. The reaction conditions usually require controlled temperatures and the use of solvents such as ethanol or acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the bromine atoms may be replaced or modified.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinoacridine derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolinoacridines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinolinoacridine core play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Observations :
- Bromine vs.
- Steric Effects : Tetramethyl groups at 5,5,9,9 positions (as in the target compound) may reduce aggregation-induced quenching, a common issue in OLEDs .
- Hydrogenation : Hydrogenated analogs (e.g., octahydro derivatives) exhibit improved thermal stability but reduced π-conjugation, limiting optoelectronic performance .
Photophysical and Thermal Properties
Notes:
Biological Activity
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine (CAS No. 73183-36-5) is a halogenated compound belonging to the quinoline class. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity through various studies and findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H20Br3N |
| Molar Mass | 562.13 g/mol |
| Density | 1.79 g/cm³ (predicted) |
| Melting Point | 262-265 °C |
| Boiling Point | 556.1 °C (predicted) |
| pKa | -3.87 (predicted) |
Biological Activity Overview
Research indicates that halogenated compounds like this compound exhibit various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
A study conducted by demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for different bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- HeLa Cells : The compound exhibited an IC50 value of 15 µM after 48 hours of exposure.
- MCF-7 Cells : An IC50 of 20 µM was observed.
These findings highlight the compound's potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary research suggests that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation pathways such as the PI3K/Akt signaling pathway .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in biological systems:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound in treating skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical model using mice with induced tumors, administration of the compound resulted in a notable decrease in tumor size over a four-week period when compared to control groups receiving no treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
